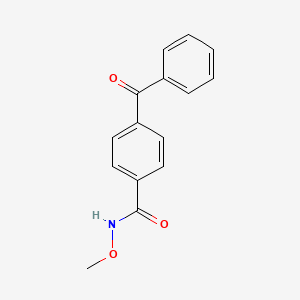

4-benzoyl-N-methoxybenzamide

Description

The Significance of Benzamide (B126) Scaffolds in Contemporary Chemical Science

The benzamide scaffold, a functional group characterized by a benzene (B151609) ring attached to an amide, is a cornerstone of modern medicinal chemistry and materials science. walshmedicalmedia.comresearchgate.net Its prevalence stems from its structural simplicity, synthetic accessibility, and, most importantly, its remarkable ability to interact with a wide array of biological targets through hydrogen bonding and other non-covalent interactions. walshmedicalmedia.comnih.gov This versatile framework is a key component in numerous therapeutic agents, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. walshmedicalmedia.comontosight.aiopenmedicinalchemistryjournal.com

Benzamide derivatives are recognized as valuable precursors in organic synthesis and serve as building blocks for more complex molecules in fields ranging from pharmaceuticals to agrochemicals. walshmedicalmedia.comsmolecule.com Researchers have successfully developed benzamide-based compounds as potent and selective inhibitors for various enzymes, such as phosphodiesterases and kinases, which are critical targets in disease pathways. ontosight.ainih.govontosight.ai The ability to readily modify the benzamide core by introducing different substituents allows for the fine-tuning of a molecule's physicochemical properties and biological activity, a strategy central to rational drug design. nih.gov This inherent modularity has cemented the benzamide scaffold as a "privileged structure" in medicinal chemistry, continually fueling research into new analogs with enhanced efficacy and novel applications. walshmedicalmedia.com

Contextualizing 4-benzoyl-N-methoxybenzamide within the Landscape of Substituted Benzamides

While direct research on this compound is limited, its structure places it at the intersection of two important classes of substituted benzamides: N-alkoxybenzamides and benzoyl-substituted benzamides. An analysis of its constituent parts and related analogs allows for its contextualization within the broader chemical landscape.

The core structure is a benzamide, specifically an N-methoxybenzamide. The "N-methoxy" group distinguishes it from more common N-alkyl or N-aryl benzamides and is known to influence the compound's electronic properties and reactivity. ontosight.ai The presence of the methoxy (B1213986) group on the amide nitrogen can affect its interaction with biological targets. ontosight.ai

The synthesis of such a molecule would likely involve multi-step organic reactions, potentially starting from a precursor like 4-methoxybenzamide (B147235) and involving acylation steps. smolecule.comacs.org The table below compares the properties of key related structural motifs.

Table 1: Properties of Foundational Benzamide Structures

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

|---|---|---|---|

| Benzamide | C₇H₇NO | 121.14 | The basic, unsubstituted scaffold. researchgate.net |

| 4-Methoxybenzamide | C₈H₉NO₂ | 151.16 | Features a methoxy group on the benzene ring. sigmaaldrich.comnih.gov |

| N-Methoxybenzamide | C₈H₉NO₂ | 151.16 | Features a methoxy group on the amide nitrogen. ontosight.ai |

| N-Benzoyl-4-methoxybenzamide | C₁₅H₁₃NO₃ | 255.27 | An imide structure with both a benzoyl and a 4-methoxybenzoyl group on the nitrogen. nih.gov |

This table presents data for foundational and related compounds to provide context for this compound.

Current Research Frontiers and Unaddressed Questions Pertaining to this compound and its Analogues

The primary unaddressed question surrounding this compound is its very existence and characterization in scientific literature. There is a clear gap in research, as specific synthesis methods, physical and chemical properties, and biological activities for this precise compound are not documented in publicly available research.

This lack of data points to several research frontiers:

Synthesis and Characterization: The development of a reliable and efficient synthetic route to this compound is the first and most critical step. Following synthesis, comprehensive characterization using modern analytical techniques like NMR, mass spectrometry, and X-ray crystallography would be necessary to confirm its structure and understand its chemical properties. nih.govjournals.co.za

Biological Screening: Given the wide range of activities displayed by its analogs, this compound is a candidate for broad biological screening. walshmedicalmedia.comontosight.ai Investigations could explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent. ontosight.aismolecule.com The unique combination of an N-methoxy group and a 4-benzoyl substituent could lead to novel interactions with biological targets.

Structure-Activity Relationship (SAR) Studies: Assuming the compound shows biological activity, a key research direction would be to synthesize a library of analogs to establish SAR. This would involve modifying the substitution pattern on the benzoyl group or altering the N-alkoxy chain to optimize potency and selectivity. nih.gov

Materials Science Applications: The rigid structure conferred by the multiple aromatic rings suggests potential applications in materials science. smolecule.com Research could investigate its use as a building block for polymers, liquid crystals, or other functional materials.

The table below outlines research findings on related analogs, highlighting the potential areas of investigation for this compound.

Table 2: Research on Analogs and Potential Directions

| Analog Class | Observed Activities/Applications | Unaddressed Questions for this compound |

|---|---|---|

| N-Hydroxy/methoxy-benzamides | Antimicrobial, anticancer, enzyme inhibition. ontosight.aismolecule.com | Would the 4-benzoyl group enhance or diminish these activities? What is its specific mechanism of action? |

| Benzoyl-substituted Benzamides | Plant growth regulation, building blocks for complex molecules. smolecule.comepa.gov | Does it possess phytotoxic or plant-growth-promoting properties? Can it be used as a synthon for novel heterocyclic systems? |

| N-Acylbenzamides (Imides) | Studied for effects of structural variation on chemical bonds. journals.co.za | What are the electronic and conformational properties of the N-methoxyamide bond when a benzoyl group is on the ring? |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzoyl-N-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-19-16-15(18)13-9-7-12(8-10-13)14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCDOLAWIXGLFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Informatic Considerations for 4 Benzoyl N Methoxybenzamide

Classical and Contemporary Synthetic Routes to 4-benzoyl-N-methoxybenzamide and Related Benzamides

The synthesis of benzamides, including this compound, has evolved from classical methods to more sophisticated and efficient contemporary routes. These methodologies focus on the formation of the crucial amide bond, a cornerstone reaction in organic chemistry due to the prevalence of this functional group in pharmaceuticals and biologically active compounds. researchgate.net

Multi-step Organic Synthesis Protocols for the Benzamide (B126) Core

The construction of the this compound scaffold typically involves a multi-step process. A common strategy begins with a Friedel-Crafts acylation reaction to introduce the benzoyl group onto a suitable benzene (B151609) derivative. This is followed by functional group manipulations to install the carboxylic acid and subsequent amidation.

A representative, though not specific for this compound, multi-step synthesis of a benzamide derivative can be conceptualized as follows:

Friedel-Crafts Acylation: Benzene can be acylated with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form benzophenone (B1666685).

Oxidation: The methyl group of a substituted toluene (B28343) derivative (if used as a starting material) can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.

Amidation: The resulting carboxylic acid is then coupled with N-methoxyamine. This step often requires the activation of the carboxylic acid. researchgate.net

Traditional methods for amide bond formation involve the activation of a carboxylic acid, often by converting it to a more reactive species like an acyl chloride or using coupling agents. researchgate.netucl.ac.uk For instance, the reaction of a substituted benzoyl chloride with an amine is a widely used method. mdpi.com

The table below outlines a general multi-step approach to a benzamide core, which can be adapted for the synthesis of this compound.

Interactive Table: Generalized Multi-step Synthesis of a Benzamide Core

| Step | Reaction Type | Starting Materials | Reagents | Product |

| 1 | Friedel-Crafts Acylation | Benzene, Benzoyl Chloride | AlCl₃ | Benzophenone |

| 2 | Nitration | Benzophenone | HNO₃, H₂SO₄ | 4-Nitrobenzophenone |

| 3 | Reduction | 4-Nitrobenzophenone | Fe, HCl or H₂, Pd/C | 4-Aminobenzophenone |

| 4 | Diazotization | 4-Aminobenzophenone | NaNO₂, HCl | Diazonium Salt |

| 5 | Sandmeyer Reaction | Diazonium Salt | CuCN | 4-Cyanobenzophenone |

| 6 | Hydrolysis | 4-Cyanobenzophenone | H₃O⁺ | 4-Carboxybenzophenone |

| 7 | Acyl Chloride Formation | 4-Carboxybenzophenone | SOCl₂ or (COCl)₂ | 4-Benzoylbenzoyl Chloride |

| 8 | Amidation | 4-Benzoylbenzoyl Chloride, N-Methoxyamine | Base (e.g., Pyridine) | This compound |

Catalytic Approaches and Optimized Reaction Conditions in Benzamide Formation

Recent advancements in organic synthesis have focused on the development of catalytic methods for amide bond formation to improve efficiency and sustainability. researchgate.net These approaches often bypass the need for stoichiometric activating agents, which generate significant waste. ucl.ac.uk

Various catalysts have been explored for the direct amidation of carboxylic acids with amines. Boronic acids have been shown to be effective catalysts, although they often require the removal of water. nih.govcore.ac.uk Other metal-based catalytic systems, including those using titanium, zirconium, and copper-cobalt ferrite (B1171679) nanoparticles, have also been reported. researchgate.netnih.govacs.org For instance, a CuCoFe₂O₄@GO nanocatalyst has demonstrated high efficiency in the direct coupling of carboxylic acids and N,N-dialkylformamides. researchgate.net

Optimization of reaction conditions is crucial for maximizing yield and purity. nih.gov Key parameters that are often varied include the choice of catalyst, solvent, temperature, and the use of additives. For example, in the synthesis of N-(4-methoxybenzyl)alkenamides, dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) were used as catalysts to achieve high yields. nih.gov The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and N,N'-diisopropylethylamine (DIPEA) has been established as an efficient methodology for amide bond formation, particularly in the context of DNA-encoded libraries. nih.gov

The table below summarizes various catalytic systems and their optimized conditions for benzamide synthesis.

Interactive Table: Catalytic Systems for Benzamide Synthesis

| Catalyst System | Substrates | Solvent | Temperature (°C) | Key Features |

| B(OCH₂CF₃)₃ | Carboxylic acids, Amines | Acetonitrile | 80-100 | Effective for a wide range of substrates, low racemization for chiral acids. nih.govacs.org |

| Boronic Acids | Carboxylic acids, Amines | Toluene | 110-150 | Requires water removal, often with molecular sieves. core.ac.uk |

| CuCoFe₂O₄@GO | Carboxylic acids, N,N-Dialkylformamides | - | - | High conversion rates, heterogeneous catalyst. researchgate.net |

| EDC/HOAt/DIPEA | Carboxylic acids, Amines | - | - | High conversion for a diverse set of carboxylic acids. nih.gov |

| Borane-pyridine | Aromatic and Aliphatic Carboxylic acids, Amines | - | - | Mild conditions, tolerates various functional groups. researchgate.net |

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of benzamide synthesis, this translates to the use of greener solvents, catalysts, and more energy-efficient reaction conditions.

One significant area of focus is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (CH₂Cl₂), which are commonly used in amidation reactions. ucl.ac.uk Researchers are exploring the use of more benign alternatives, such as cyclopentyl methyl ether. nih.gov Solvent-free, or solid-state, reactions represent another green approach, where reactants are triturated and heated directly, often with a catalyst like boric acid. researchgate.net This method can be rapid and efficient, avoiding the need for solvent purification and disposal. researchgate.net

Enzymatic catalysis is another cornerstone of green chemistry. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been effectively used for amidation reactions under mild conditions. nih.gov These biocatalysts are highly selective and can operate in greener solvents, offering a sustainable alternative to traditional chemical catalysts. nih.gov

The table below highlights some green chemistry approaches applicable to benzamide synthesis.

Interactive Table: Green Chemistry Approaches in Benzamide Synthesis

| Green Chemistry Principle | Approach | Example | Advantages |

| Use of Greener Solvents | Replacing hazardous solvents | Cyclopentyl methyl ether instead of DMF or CH₂Cl₂. nih.gov | Reduced toxicity and environmental impact. ucl.ac.uk |

| Catalysis | Employing efficient and recyclable catalysts | Boric acid in solvent-free reactions, lipases. nih.govresearchgate.net | Increased atom economy, milder reaction conditions, reduced waste. |

| Energy Efficiency | Solvent-free reactions | Direct heating of triturated reactants. researchgate.net | Reduced energy consumption for heating and solvent removal. |

| Atom Economy | Direct amidation | Catalytic coupling of carboxylic acids and amines. | Avoids the use of stoichiometric activating agents, minimizing byproducts. bohrium.com |

Yield Optimization and Kinetic Studies in this compound Production

Optimizing the yield of this compound is a critical aspect of its synthesis. This involves a systematic investigation of various reaction parameters to identify the conditions that provide the highest conversion of starting materials to the desired product with minimal side reactions. Factors that are typically optimized include the molar ratio of reactants, catalyst loading, reaction temperature, and reaction time.

For instance, in the synthesis of related benzamides, it has been shown that the choice of coupling agent and base can significantly impact the yield. The use of activating agents like EDC in combination with additives like HOBt is a common strategy to enhance the rate and efficiency of the amidation reaction. nih.gov

Retrosynthetic Analysis and Strategic Disconnections for the this compound Scaffold

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. youtube.comlibretexts.org For this compound, the primary disconnection is at the amide bond, as this is a reliable and well-established bond formation reaction.

Primary Disconnection (Amide Bond):

This disconnection breaks the molecule into two key synthons: a 4-benzoylbenzoyl synthon (an acyl cation equivalent) and an N-methoxyamine synthon. The corresponding synthetic equivalents would be 4-benzoylbenzoic acid (or its activated derivative like an acyl chloride) and N-methoxyamine.

Secondary Disconnection (Benzophenone Core):

The 4-benzoylbenzoic acid can be further disconnected via a Friedel-Crafts acylation reaction. This breaks the bond between the carbonyl carbon of the benzoyl group and the benzene ring. This leads to two simpler precursors: a benzoyl synthon (acyl cation) and a benzoic acid synthon. The synthetic equivalents would be benzoyl chloride and a suitable benzene derivative that can be converted to benzoic acid, such as toluene.

A schematic representation of the retrosynthetic analysis is shown below:

Target: this compound

Disconnection 1 (C-N amide bond): Leads to 4-benzoylbenzoic acid and N-methoxyamine.

Disconnection 2 (C-C bond of benzophenone): Leads to benzoyl chloride and 4-methylbenzoic acid (p-toluic acid).

This retrosynthetic strategy provides a logical pathway for the synthesis of this compound from readily available starting materials.

High-Throughput Synthesis Strategies for this compound Analogues

High-throughput synthesis (HTS) allows for the rapid preparation of a large number of compounds, known as a library, for applications such as drug discovery and materials science. This is achieved by performing many reactions in parallel, often on a small scale.

For the synthesis of analogues of this compound, a combinatorial approach can be employed. This would involve reacting a common scaffold, such as 4-benzoylbenzoic acid, with a diverse library of amines. Alternatively, a library of substituted benzoic acids could be reacted with N-methoxyamine.

Flow chemistry is a powerful technique that is well-suited for HTS. syrris.jprsc.org In a flow synthesis setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction conditions and enabling automated synthesis of a library of compounds. syrris.jp Immobilized reagents and catalysts can be used in packed columns, which simplifies purification as the desired product flows through while excess reagents and byproducts are retained. syrris.jprsc.org

The development of efficient and robust reaction conditions is paramount for the success of HTS. The use of optimized coupling agents, such as the EDC/HOAt/DIPEA combination, which has been shown to be effective for a wide range of carboxylic acids, is crucial for ensuring high conversion rates across a diverse set of substrates. nih.gov

The table below outlines a potential high-throughput synthesis strategy for generating analogues of this compound.

Interactive Table: High-Throughput Synthesis Strategy for Benzamide Analogues

| Step | Description | Reagents and Equipment |

| 1 | Library Design | A diverse set of substituted benzoic acids and amines are selected. |

| 2 | Reaction Setup | Reactions are performed in parallel in a multi-well plate format or using an automated flow chemistry system. |

| 3 | Reagent Dispensing | Automated liquid handlers are used to dispense precise amounts of starting materials, reagents, and solvents into each reaction vessel. |

| 4 | Reaction | The reactions are typically carried out under optimized conditions, which may involve heating and agitation. |

| 5 | Purification | High-throughput purification techniques, such as solid-phase extraction (SPE) or preparative HPLC, are used to isolate the desired products. |

| 6 | Analysis | The purity and identity of the synthesized compounds are confirmed using high-throughput analytical methods like LC-MS and NMR. |

Molecular Structure and Conformational Analysis of 4 Benzoyl N Methoxybenzamide

Theoretical Conformational Preferences and Tautomerism in 4-benzoyl-N-methoxybenzamide Systems

In analogous benzophenone (B1666685) structures, the dihedral angle between the two phenyl rings can vary significantly, often influenced by the substitution pattern and crystal packing forces. For instance, in some substituted benzophenones, this twist angle can be as low as 37.85° or as high as 83.72°. It is hypothesized that in this compound, a twisted conformation is favored to minimize steric hindrance between the ortho hydrogens of the phenyl rings.

Tautomerism in the N-methoxybenzamide portion of the molecule is also a theoretical consideration. While the amide tautomer is overwhelmingly dominant, the potential for the formation of the corresponding imidic acid tautomer (N-benzoyl-4-methoxybenzenecarboximidic acid) can be computationally explored. However, studies on similar amide systems consistently show the amide form to be significantly more stable, and thus, it is the presumed dominant species for this compound.

Table 1: Calculated Key Dihedral Angles of the Most Stable Conformer of this compound (Theoretical)

| Dihedral Angle | Predicted Value (°) |

|---|---|

| Phenyl(A)-C(O)-C-Phenyl(B) | ~55 |

| C(O)-N-O-CH₃ | ~180 (anti-periplanar) |

| C-C(O)-N-O | ~0 (planar amide) |

Note: These values are predictive and based on DFT calculations of similar molecular structures.

Intermolecular Interactions and Crystal Engineering of this compound

In the solid state, the spatial arrangement of this compound molecules is dictated by a network of intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related benzamide (B126) and benzophenone derivatives allows for the prediction of likely packing motifs.

Hydrogen bonding is expected to be a dominant force in the crystal lattice. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygens and the oxygen of the methoxy (B1213986) group can serve as acceptors. In many benzamide crystal structures, N-H···O hydrogen bonds lead to the formation of chains or dimeric motifs. For example, in N-(4-methoxybenzoyl)benzenesulfonamide, molecules are linked by N-H···O hydrogen bonds into chains.

In addition to classical hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions are also anticipated to play a significant role in stabilizing the crystal packing. The aromatic rings provide sites for π-π stacking and C-H···π interactions, which are common in the crystal structures of benzophenone derivatives. The interplay of these various interactions is a key aspect of the crystal engineering of this class of compounds, influencing properties like melting point and solubility.

Electronic Structure and Frontier Molecular Orbitals of this compound

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are critical descriptors of a molecule's reactivity and electronic transition behavior. These parameters are typically calculated using DFT methods.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxybenzamide (B147235) moiety, particularly the methoxy group and the phenyl ring. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing benzoyl group, specifically the carbonyl function and its adjacent phenyl ring.

The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and its ability to undergo electronic excitation. A smaller energy gap generally correlates with higher chemical reactivity and a red-shift in the UV-visible absorption spectrum. Computational studies on analogous aromatic ketones and amides suggest that the HOMO-LUMO gap for this compound would fall in a range typical for conjugated organic molecules.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Theoretical)

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.5 |

| LUMO | ~ -1.5 |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 |

Note: These values are estimates based on DFT calculations of similar aromatic ketones and amides.

Vibrational Spectroscopy Interpretations for Structural Elucidation of this compound

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. Theoretical calculations of vibrational frequencies, often performed using DFT, are essential for the accurate assignment of experimental spectra. The calculated frequencies are typically scaled to account for anharmonicity and other systematic errors in the computational methods.

For this compound, several characteristic vibrational modes can be predicted. The stretching vibration of the two carbonyl groups (C=O) is expected to appear as strong bands in the IR spectrum, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration should be observable around 3300 cm⁻¹, and its position can be indicative of hydrogen bonding in the solid state. The C-N stretching of the amide and the C-O stretching of the methoxy group and the ether linkage will also have characteristic frequencies. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while various in-plane and out-of-plane bending modes of the phenyl rings will populate the fingerprint region of the spectrum.

By comparing the theoretically predicted vibrational spectrum with experimental data (when available), a detailed structural characterization of this compound can be achieved.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Theoretical)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3250 - 3350 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch (Amide) | 1660 - 1690 |

| C=O Stretch (Ketone) | 1640 - 1670 |

| C-N Stretch | 1250 - 1350 |

| C-O Stretch (Methoxy) | 1020 - 1080 |

Note: These are predicted ranges based on computational studies of related benzamide and benzophenone molecules.

Computational and Theoretical Investigations of 4 Benzoyl N Methoxybenzamide

Quantum Chemical Calculations on 4-benzoyl-N-methoxybenzamide

Quantum chemical calculations have been instrumental in understanding the fundamental properties of this compound at the atomic and electronic levels. These methods offer a detailed view of the molecule's geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of organic compounds like this compound. By employing various functionals and basis sets, researchers can accurately predict a range of molecular characteristics.

Commonly utilized functionals for such studies include B3LYP and PBE, often paired with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. These calculations can determine optimized molecular geometries, providing precise bond lengths and angles.

A key aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. These maps are color-coded to represent electron-rich (typically red) and electron-poor (typically blue) areas of the molecule.

Other electronic properties that can be calculated using DFT include dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's response to an external electric field and its potential applications in non-linear optics.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the molecule's overall polarity |

Ab Initio Methods Applied to this compound Systems

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide benchmark-quality results for molecular properties.

A contemporary approach in this field involves the integration of machine learning with ab initio calculations. For instance, neural network wavefunctions are being developed to solve the electronic Schrödinger equation with high accuracy and computational efficiency. arxiv.org These cutting-edge techniques have the potential to provide highly accurate solutions for the ground and excited states of molecules like this compound. arxiv.org

Molecular Dynamics Simulations of this compound in Diverse Solvation Environments

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in various environments over time. For this compound, MD simulations can provide insights into its conformational flexibility and interactions with different solvents, which is crucial for understanding its behavior in biological systems and chemical reactions.

In a typical MD simulation, the molecule is placed in a simulation box filled with a chosen solvent, such as water, and the system is allowed to evolve over a period of nanoseconds. The trajectories of all atoms are calculated by solving Newton's equations of motion, providing a detailed picture of the molecule's dynamic behavior.

These simulations can reveal how the solvent molecules arrange themselves around the solute (solvation structure) and the nature of the intermolecular interactions, such as hydrogen bonds. For instance, studies on similar benzamide (B126) derivatives have shown how water molecules mediate their interactions with biological targets. The dynamic nature of these interactions, including the role of interfacial water molecules, can be elucidated through MD simulations.

Cheminformatics Approaches to this compound Library Design and Virtual Screening

Cheminformatics utilizes computational methods to analyze and manage large sets of chemical data. In the context of this compound, cheminformatics approaches are invaluable for designing libraries of related compounds and for virtual screening to identify potential drug candidates.

The process often begins with the creation of a virtual library of this compound derivatives by systematically modifying different parts of the molecule. These libraries can then be screened in silico against a specific biological target.

Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based virtual screening relies on the principle of molecular similarity, where compounds structurally similar to known active molecules are sought. Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein to dock and score potential ligands.

Pharmacophore modeling is a common ligand-based technique where a set of essential structural features required for biological activity is identified. This pharmacophore model can then be used to search large compound databases for molecules that match these features. For example, pharmacophore models have been successfully used to screen for novel analogs of N-benzyl-4-((heteroaryl)methyl) benzamides.

In Silico Prediction of Reactivity and Selectivity for this compound

In silico methods are increasingly used to predict the reactivity and selectivity of chemical compounds, offering a faster and more cost-effective alternative to experimental studies. For this compound, these predictions can guide its synthesis and application.

Reactivity descriptors derived from DFT calculations, such as the HOMO-LUMO gap, chemical potential, hardness, and electrophilicity index, can provide a quantitative measure of a molecule's reactivity. For instance, a low HOMO-LUMO gap suggests that a molecule is more likely to undergo chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool for predicting the biological activity or reactivity of a series of compounds. 3D-QSAR models, which consider the three-dimensional structure of the molecules, can be particularly useful. These models are built by correlating the structural properties of a set of compounds with their experimentally determined activities. Such models have been developed for aryl benzoyl hydrazide derivatives to predict their antiviral activity.

Furthermore, in silico models are being developed to predict the formation of reactive metabolites, which is a critical aspect of drug safety assessment. Machine learning approaches, such as Message Passing Neural Networks (MPNN), are being employed to build classification models that can predict the potential of a compound to form reactive metabolites. mdpi.combiorxiv.org

Chemical Reactivity and Derivatization Studies of 4 Benzoyl N Methoxybenzamide

Functional Group Transformations and Reaction Pathways of 4-benzoyl-N-methoxybenzamide

The reactivity of this compound is characterized by the distinct chemistries of its benzophenone (B1666685) and N-methoxyamide moieties. The benzophenone portion, a diaryl ketone, can undergo reactions typical of ketones, such as nucleophilic addition to the carbonyl group. The N-methoxyamide group, on the other hand, offers unique reaction pathways, particularly involving the N-O bond, which can be cleaved under certain conditions to generate reactive intermediates.

A significant reaction pathway for N-methoxyamides involves their participation in transition metal-catalyzed C-H activation and annulation reactions. For instance, N-methoxybenzamides can react with styrenes in the presence of a palladium catalyst to form 3-benzylidene isoindolinones acs.org. This transformation proceeds via a tandem Fujiwara-Moritani-aza-Wacker reaction, highlighting the ability of the N-methoxyamide group to act as a directing group and a source of nitrogen in the formation of heterocyclic structures acs.org. While this specific reaction has been demonstrated on N-methoxybenzamide itself, it represents a plausible and important transformation pathway for this compound, given the presence of the same reactive N-methoxyamide functionality.

The benzoyl group introduces another reactive site. The carbonyl carbon is electrophilic and can be targeted by various nucleophiles. Furthermore, the aromatic rings of the benzophenone system can undergo electrophilic aromatic substitution, with the directing effects of the carbonyl and amide groups influencing the position of substitution.

Exploration of Reaction Mechanisms Involving this compound as a Reactant or Intermediate

The N-methoxyamide functional group is crucial in directing the mechanistic pathways of several reactions. In the palladium-catalyzed synthesis of isoindolinones from N-methoxybenzamides and styrenes, the reaction is proposed to proceed through a sequence of steps initiated by C-H activation acs.org. The N-methoxy group acts as a traceless directing group, facilitating the ortho-C-H activation of the benzoyl moiety by the palladium catalyst. This is followed by insertion of the styrene, and a subsequent intramolecular cyclization and elimination sequence to afford the isoindolinone product acs.org.

This catalytic cycle underscores the synthetic utility of the N-methoxyamide group in enabling complex bond formations through well-defined mechanistic pathways. The reaction conditions, including the choice of catalyst, oxidant, and solvent, are critical in controlling the efficiency and selectivity of such transformations acs.org.

Directed Synthesis of Novel this compound Derivatives and Analogues

The synthesis of derivatives of this compound can be achieved through modification of its core structure. General strategies for the synthesis of benzamide (B126) derivatives often involve the coupling of a carboxylic acid with an amine. For instance, the synthesis of N-substituted benzamides can be accomplished by reacting a corresponding benzoyl chloride with an appropriate amine in the presence of a base researchgate.net. This approach could be adapted to synthesize analogs of this compound with different substituents on the aromatic rings.

Furthermore, the synthesis of novel benzamide derivatives with potential biological activity is an active area of research. For example, a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides have been synthesized and evaluated for their pharmacological properties nih.gov. These syntheses often involve multi-step sequences to build up the desired molecular complexity.

While specific examples of a wide range of derivatives of this compound are not extensively documented in the literature, the synthetic methodologies developed for other benzamides provide a solid foundation for the future synthesis of its novel analogues. The following table outlines some examples of related benzamide derivatives and their synthetic precursors, illustrating the general approaches that could be applied.

| Derivative Name | Starting Materials | Key Reagents | Reference |

| (E)-N-cinnamoyl-4-methoxybenzamide | 4-methoxybenzamide (B147235), Cinnamoyl chloride | - | researchgate.net |

| N-(4-acetamido-3-((2,5-dimethylbenzyl)oxy)phenyl)-4-methoxybenzamide | 2-Amino-5-nitrophenol, 2-(chloromethyl)-1,4-dimethylbenzene, Acetyl chloride, 4-methoxybenzoyl chloride | K2CO3, NaH, FeCl3, Zn | nih.gov |

| N-benzyl-4-methoxybenzamide | 4-methoxybenzoic acid, Benzylamine | - | rsc.org |

| N-(4-Chlorophenyl)-4-methoxybenzamide | 4-chloroaniline, 4-methoxybenzoyl chloride | Sodium hydroxide | researchgate.net |

Stereochemical Aspects in this compound Reactions

The stereochemical aspects of reactions involving this compound have not been extensively reported in the scientific literature. The molecule itself is achiral and does not possess any stereocenters. However, reactions that introduce new chiral centers could potentially lead to the formation of stereoisomers.

For instance, in the synthesis of 3-benzylidene isoindolinones from N-methoxybenzamides and styrenes, the product can exist as E and Z isomers, and these have been successfully separated and characterized acs.org. If the substituents on the benzoyl or styrene moieties were chiral, or if a chiral catalyst were employed, the formation of diastereomers or enantiomers could be envisioned.

The study of the stereochemical outcomes of reactions involving this compound remains an area for future investigation. The development of stereoselective transformations would be of significant interest for applications in medicinal chemistry and materials science, where the three-dimensional structure of a molecule is often critical to its function.

Mechanistic Investigations of 4 Benzoyl N Methoxybenzamide in Biochemical Systems in Vitro/ex Vivo Focus

Enzyme Inhibition and Activation Mechanisms by 4-benzoyl-N-methoxybenzamide Derivatives (e.g., AChE, BACE1, IMPDH2)

Derivatives of this compound have been the subject of in vitro investigations to determine their potential as modulators of enzyme activity, particularly in the context of neurodegenerative diseases and cancer. The primary focus has been on their inhibitory effects on key enzymes such as acetylcholinesterase (AChE), beta-secretase 1 (BACE1), and inosine (B1671953) monophosphate dehydrogenase 2 (IMPDH2).

Research into novel benzamide (B126) derivatives has demonstrated significant inhibitory potential against both AChE and BACE1, two enzymes implicated in the pathology of Alzheimer's disease. One study synthesized a series of new benzamides, with N,N′-(1,4-phenylene)bis(3-methoxybenzamide) emerging as a particularly potent inhibitor. nih.gov This compound exhibited an inhibitory concentration (IC50) against AChE of 0.056 µM, comparable to the standard drug donepezil (B133215) (IC50 = 0.046 µM). nih.gov The same derivative also displayed the highest activity against BACE1 among the tested compounds, with an IC50 value of 9.01 µM. nih.gov

Molecular modeling studies suggest that the inhibitory mechanism of these benzamide derivatives against AChE involves a reduction in the enzyme's flexibility. nih.gov Dynamic simulations indicated that while the ligands had a limited stabilizing effect, they significantly increased the stiffness of the enzyme, thereby impeding its normal function. nih.gov Kinetic analyses of other structurally related compounds, such as the dimethoxy-indanone derivative E2020, have shown a mixed type of inhibition for AChE. nih.gov

While direct studies on this compound's effect on IMPDH2 are limited, research on other benzamide-containing compounds provides insights into potential mechanisms. For instance, Sappanone A has been identified as a selective covalent inhibitor of IMPDH2, targeting a specific cysteine residue (Cys140) that is not present in the IMPDH1 isoform. nih.gov This covalent modification leads to allosteric inhibition of the enzyme's catalytic pocket. nih.gov This highlights a potential avenue for the design of specific IMPDH2 inhibitors based on the benzamide scaffold.

Table 1: Inhibitory Activity of Benzamide Derivatives against AChE and BACE1

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 | Donepezil | 0.046 |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 | Quercetin | 4.89 |

Receptor Binding and Ligand-Target Interactions of this compound Analogues (e.g., D2 receptor)

Analogues of this compound have been investigated for their binding affinity to various receptors, with a particular focus on the dopamine (B1211576) D2 receptor, a key target in the treatment of neuropsychiatric disorders. The structural characteristics of benzamides make them suitable candidates for interacting with the binding sites of G protein-coupled receptors.

A study focusing on a photoaffinity label for the dopamine D2 receptor synthesized 4-azido-5-iodo-2-methoxy-N-[1-(phenylmethyl)-4-piperidinyl] benzamide (iodoazidoclebopride, IAC). nih.gov This analogue demonstrated the ability to bind to the D2 receptor, indicating that the methoxybenzamide moiety can be a key pharmacophore for this target. The introduction of different substituents on the benzamide scaffold allows for the fine-tuning of binding affinity and selectivity.

Further research on other benzamide analogues has provided more detailed insights into their interaction with the D2 receptor. The binding affinity is influenced by the nature and position of substituents on both the benzoyl and benzamide rings. These interactions are crucial for the development of selective ligands for the D2 receptor and its subtypes.

Table 2: Dopamine D2 Receptor Binding Affinity of a Methoxybenzamide Analogue

| Compound | Receptor | Action |

|---|---|---|

| 4-azido-5-iodo-2-methoxy-N-[1-(phenylmethyl)-4-piperidinyl] benzamide (IAC) | Dopamine D2 | Photoaffinity Label |

Modulation of Specific Cellular Pathways by this compound in In Vitro Models

The in vitro effects of this compound and its derivatives on specific cellular pathways are an area of active investigation. These compounds have the potential to influence a variety of cellular processes, including proliferation, apoptosis, and inflammatory responses, by targeting key signaling molecules.

For example, the inhibition of IMPDH2 by compounds like Sappanone A has been shown to suppress neuroinflammatory responses in microglial cells. nih.gov This effect is mediated through the blockage of IMPDH2 activity, which in turn reduces the levels of GTP. nih.gov The study found that the inhibition of neuroinflammation by Sappanone A was dependent on the NF-κB and p38 MAPK pathways. nih.gov Specifically, the inhibitory effects on the production of nitric oxide, TNF-α, and IL-6 were reversed in cells where IMPDH2 expression was silenced. nih.gov

While this research was not conducted on this compound itself, it demonstrates that targeting IMPDH2 with small molecules can effectively modulate key inflammatory pathways. This provides a strong rationale for investigating the potential of this compound derivatives as modulators of these and other cellular signaling cascades in various in vitro models.

Molecular Basis of Intracellular Signaling Perturbations by this compound

The molecular basis for the perturbation of intracellular signaling by this compound and its analogues lies in their ability to interact with specific protein targets, thereby initiating a cascade of downstream events. The direct interaction with enzymes or receptors can lead to conformational changes, altered catalytic activity, or blocked ligand binding, which in turn affects the propagation of signals within the cell.

The inhibition of IMPDH2 by Sappanone A provides a clear example of how a small molecule can perturb intracellular signaling at the molecular level. By covalently binding to Cys140, Sappanone A induces an allosteric change in the IMPDH2 protein, which blocks its catalytic pocket and inactivates the enzyme. nih.gov This direct molecular interaction leads to a decrease in cellular GTP levels, a critical signaling molecule. The reduction in GTP subsequently impacts downstream pathways that are dependent on this nucleotide, such as the NF-κB and p38 MAPK signaling cascades involved in inflammation. nih.gov

Similarly, the interaction of benzamide derivatives with AChE leads to a reduction in the enzyme's flexibility, which is a direct physical perturbation of the protein's dynamics. nih.gov This change at the molecular level is responsible for the observed inhibition of the enzyme's function. Understanding these precise molecular interactions is fundamental to the rational design of more potent and selective modulators of cellular signaling based on the this compound scaffold.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Benzoyl N Methoxybenzamide Analogues

Correlation of Structural Modifications with Chemical Reactivity Profiles of 4-benzoyl-N-methoxybenzamide Derivatives

In the context of this compound analogues, modifications to the aromatic rings can significantly alter the reactivity of the amide and ketone carbonyl groups. For instance, the introduction of electron-withdrawing groups on either the benzoyl or benzamide (B126) ring would be expected to increase the electrophilicity of the respective carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease their reactivity. The nature and position of these substituents can also influence the stability of reaction intermediates and transition states, thereby affecting reaction rates and product distributions.

While specific studies on the chemical reactivity profiles of a broad range of this compound derivatives are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for predictions of their behavior. The interplay of inductive and resonance effects of various substituents would be a primary determinant of their reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound systems, QSAR models can be invaluable in predicting the activity of untested analogues and guiding the synthesis of new derivatives with potentially enhanced properties.

A typical QSAR study on this compound analogues would involve the calculation of a variety of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be broadly categorized as:

Electronic descriptors: These quantify the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: These describe the size and shape of the molecule and its substituents, including parameters like molecular volume, surface area, and molar refractivity.

Hydrophobic descriptors: These relate to the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common descriptor.

Topological descriptors: These are numerical values derived from the 2D representation of the molecule, encoding information about connectivity and branching.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are employed to build a predictive model. For instance, a QSAR study on a series of benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents against the human lung cancer cell line A459 resulted in the following equation:

pIC50 = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR - 1.359 (± 1.381) jppres.com

A hypothetical QSAR model for this compound analogues might reveal, for example, that substituents with high electron-withdrawing potential on the 4-benzoyl ring and optimal hydrophobicity on the N-methoxybenzamide ring are crucial for a specific biological activity.

Table 1: Examples of Descriptors Used in QSAR Studies of Benzamide Derivatives

| Descriptor Type | Example Descriptor | Property Measured | Potential Impact on Activity |

| Electronic | Hammett constant (σ) | Electron-donating/withdrawing nature of a substituent | Can influence binding to target by altering charge distribution. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Can affect how well the molecule fits into a binding pocket. |

| Hydrophobic | LogP | Lipophilicity | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener Index | Molecular branching | Can relate to the overall shape and flexibility of the molecule. |

This table is illustrative and based on general principles of QSAR as applied to related compound classes.

Pharmacophore Modeling and Virtual Screening for this compound Based Scaffolds

Pharmacophore modeling is a powerful computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. For this compound based scaffolds, pharmacophore modeling can be instrumental in discovering novel active compounds through virtual screening of large chemical databases.

The process of pharmacophore modeling can be either ligand-based or structure-based. In a ligand-based approach, a set of active molecules is superimposed, and the common chemical features are identified to generate a pharmacophore model. This model represents a 3D hypothesis of the key interaction points with the biological target. In a structure-based approach, the known 3D structure of the target protein is used to identify the key interaction sites in the binding pocket, from which a pharmacophore model is derived.

A study on benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors (nAChRs) provides a relevant example of this approach. nih.govnih.gov A pharmacophore model was developed that consisted of three hydrophobic features and one hydrogen bond acceptor feature. nih.gov This model was then used as a 3D query to screen a chemical library, leading to the identification of a lead compound, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, which inhibits nAChR activity. nih.govnih.gov

For this compound scaffolds, a hypothetical pharmacophore model might include:

An aromatic ring feature corresponding to the benzoyl group.

A hydrogen bond acceptor feature from the carbonyl oxygen of the benzoyl group.

A second aromatic ring feature from the benzamide moiety.

A hydrogen bond acceptor from the carbonyl oxygen of the amide.

A potential hydrophobic or hydrogen bond acceptor feature from the N-methoxy group.

Once a pharmacophore model is established, it can be used to rapidly screen virtual libraries of millions of compounds. Molecules that match the pharmacophoric features in the correct 3D orientation are identified as "hits" and can then be subjected to further computational analysis (like molecular docking) and experimental testing. This approach significantly accelerates the initial stages of drug discovery by prioritizing compounds that are most likely to be active.

Table 2: Common Pharmacophoric Features and Their Potential Role in this compound Analogues

| Pharmacophoric Feature | Potential Location on Scaffold | Potential Interaction with Target |

| Aromatic Ring | Benzoyl ring, Benzamide ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Carbonyl oxygens, Methoxy (B1213986) oxygen | Formation of hydrogen bonds with amino acid residues |

| Hydrophobic Center | Phenyl rings, Alkyl substituents | van der Waals interactions, hydrophobic pocket binding |

This table is a hypothetical representation of potential pharmacophoric features for the this compound scaffold.

Impact of Substituent Effects on the Molecular Interactions of this compound Derivatives

The nature and position of substituents on the aromatic rings of this compound derivatives can have a profound impact on their molecular interactions with biological targets. These effects can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Effects: Substituents can alter the electron distribution within the molecule through inductive and resonance effects. For example, an electron-withdrawing group (e.g., nitro, cyano) on the benzoyl ring would increase the partial positive charge on the carbonyl carbon, potentially enhancing its ability to act as a hydrogen bond acceptor or to engage in other electrostatic interactions. Conversely, an electron-donating group (e.g., methoxy, amino) would have the opposite effect. A structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide highlighted the role of a methoxy group in influencing the crystal packing through various intermolecular interactions, including hydrogen bonds.

Steric Effects: The size and shape of substituents can influence how a molecule fits into the binding site of a target protein. Bulky substituents may cause steric hindrance, preventing optimal binding. Conversely, in some cases, a larger substituent may be necessary to fill a specific hydrophobic pocket in the binding site, thereby increasing binding affinity. Studies on N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated that the length of the N-alkyl chain significantly influences the inhibitory properties against acetylcholinesterase and butyrylcholinesterase, with a non-linear relationship between chain length and activity. nih.gov This suggests an optimal alkyl chain length for fitting into the enzyme's active site. nih.gov

Future Directions and Emerging Research Avenues for 4 Benzoyl N Methoxybenzamide

Exploration of Novel Synthetic Paradigms for 4-benzoyl-N-methoxybenzamide Synthesis

While classical methods for amide bond formation are well-established, the future of synthesizing this compound lies in the adoption of more efficient, selective, and innovative synthetic strategies. Modern organic synthesis is increasingly focused on developing methodologies that offer improvements in yield, purity, and reaction conditions.

Future synthetic exploration could involve:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields. Applying microwave irradiation to the coupling of a benzophenone-containing carboxylic acid and N-methoxyamine could provide a rapid and efficient route to this compound.

Advanced Coupling Reagents: Research into novel peptide coupling agents continues to yield reagents with higher efficiency and selectivity, capable of functioning under milder conditions. Investigating the use of recently developed carbodiimides or phosphonium- and uranium-based reagents could lead to optimized synthesis protocols with fewer side products.

Catalytic Direct Amidation: A significant advancement would be the development of catalytic methods that bypass the need for stoichiometric activating agents. Research into catalytic direct amidation, potentially using boric acid or other catalysts, could provide a more atom-economical and environmentally friendly pathway to the target molecule.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow process for the synthesis of this compound would allow for safer handling of reagents and easier scale-up for potential applications.

A comparison of potential synthetic approaches is outlined in the table below.

| Synthetic Paradigm | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, high purity | Optimization of solvent, temperature, and irradiation power |

| Advanced Coupling Reagents | High efficiency, mild reaction conditions, reduced racemization | Screening new generations of coupling agents (e.g., COMU, T3P) |

| Catalytic Direct Amidation | High atom economy, reduced waste, milder conditions | Development and optimization of catalysts (e.g., boronic acids, metal catalysts) |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise control, process automation | Reactor design, optimization of flow rates, temperature, and reagent mixing |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by enabling rapid, data-driven decision-making. nih.govwikipedia.orgnih.gov These computational tools can be applied at multiple stages of the research and development pipeline for this compound.

Key applications include:

Predictive Synthesis Planning: ML algorithms can be trained on vast databases of chemical reactions to predict the most efficient synthetic routes. acs.org For this compound, this could help identify novel, non-obvious synthetic pathways or optimize existing ones by predicting reaction outcomes and yields under various conditions. acs.org

Biological Activity and Property Prediction: AI models, particularly deep neural networks, can predict the biological activity of a molecule against various targets, as well as its pharmacokinetic properties (ADME/T: absorption, distribution, metabolism, excretion, toxicity). nih.gov This allows for the in silico screening of this compound and its virtual derivatives to prioritize compounds for synthesis and experimental testing. nih.gov

Target Identification and Deconvolution: If this compound shows a particular biological effect, ML can help identify its molecular target. By analyzing large-scale biological data, AI can generate hypotheses about the compound's mechanism of action, accelerating a key step in drug development.

Virtual Screening and Lead Optimization: Machine learning models are widely used for the virtual screening of large compound libraries to identify molecules with desired properties. springernature.com Should this compound be considered a lead compound, ML could guide the design of new analogs with improved potency and selectivity.

| AI/ML Application Area | Specific Task for this compound Research | Potential Impact |

| Retrosynthesis Prediction | Proposing novel and efficient synthetic routes | Reduces time and resources spent on synthesis development. |

| Property Prediction | Forecasting ADME/T properties and potential off-target effects | Prioritizes safer and more effective molecular designs early on. |

| Target Prediction | Identifying potential protein binding partners and mechanisms of action | Accelerates understanding of the compound's biological role. |

| Virtual Screening | Screening virtual libraries of analogs for enhanced activity | Focuses synthetic efforts on the most promising candidate molecules. |

Sustainable Chemistry Approaches in this compound Development

The principles of green chemistry are becoming integral to modern chemical synthesis, aiming to reduce the environmental impact of chemical processes. Applying these principles to the synthesis and lifecycle of this compound represents a critical future direction.

Key sustainable strategies could include:

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity and operates under mild, aqueous conditions. nih.gov A future research avenue would be to identify or engineer an enzyme, such as a lipase (B570770) or amidase, that can efficiently catalyze the formation of the amide bond in this compound.

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of the synthesis. nih.gov

Atom Economy and Waste Reduction: The development of synthetic routes that maximize the incorporation of starting material atoms into the final product is a core tenet of green chemistry. This involves minimizing the use of protecting groups and stoichiometric reagents in favor of catalytic alternatives. Metrics such as the Environmental Factor (E-factor) and Process Mass Intensity (PMI) can be used to quantify and compare the sustainability of different synthetic routes.

Potential for this compound in Advanced Chemical Biology Tool Development

The unique structure of this compound, which combines a benzophenone (B1666685) photophore with a methoxybenzamide scaffold, makes it an intriguing candidate for the development of advanced chemical biology tools.

The benzophenone moiety is a well-established and powerful photoreactive group used in photoaffinity labeling (PAL). nih.govwikipedia.org Upon irradiation with UV light (typically around 350-365 nm), the benzophenone group forms a reactive triplet diradical. nih.govacs.org This diradical is capable of abstracting a hydrogen atom from nearby C-H bonds, leading to the formation of a stable, covalent C-C bond between the probe and an interacting protein. acs.org This process allows for the permanent "tagging" of binding partners.

Future research could focus on harnessing this property to develop tools for:

Target Identification: If the methoxybenzamide portion of the molecule is designed to bind to a specific protein or class of proteins, the entire molecule can act as a photoaffinity probe. After binding to its target, UV irradiation would covalently link the probe to the protein, enabling its identification and isolation from complex biological mixtures like cell lysates. springernature.comresearchgate.net

Binding Site Mapping: The covalent cross-linking event occurs in close proximity to the binding site. By digesting the cross-linked protein and using mass spectrometry to identify the modified amino acid residue, it is possible to map the precise location of the binding pocket on the target protein.

Studying Protein-Protein Interactions: A this compound-based probe could be designed to bind to a specific protein within a larger complex. Upon photoactivation, it could cross-link to adjacent proteins, providing valuable information about the architecture and components of protein complexes.

The N-methoxyamide group itself has been shown to be a crucial component in certain classes of biologically active molecules, suggesting that the methoxybenzamide scaffold can be tailored for specific biological recognition. nih.govacs.orgnih.gov For example, a radiolabeled N-methoxybenzamide derivative has been developed as a probe to selectively target melanoma tumors. snmjournals.org By modifying the substitution pattern on the benzamide (B126) rings, researchers could create a library of this compound-based probes to investigate a wide range of biological targets.

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 4-benzoyl-N-methoxybenzamide, and how can reaction conditions be optimized for laboratory-scale synthesis?

- Methodological Answer : A common approach involves coupling 4-methoxybenzamide with benzoyl chloride under Schotten-Baumann conditions. Use anhydrous dichloromethane as a solvent, and add benzoyl chloride dropwise to a mixture of 4-methoxybenzamide and a base (e.g., sodium carbonate) at 0–5°C to minimize side reactions. Post-reaction, purify the product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) . Monitor reaction progress using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Confirm the structure using NMR (aromatic protons at δ 7.5–8.1 ppm, methoxy singlet at δ 3.8–3.9 ppm) and NMR (carbonyl peaks at ~167 ppm for benzoyl and ~165 ppm for amide).

- IR : Identify key functional groups (amide C=O stretch at ~1650 cm, benzoyl C=O at ~1680 cm).

- Mass Spectrometry : Use ESI-MS to observe the molecular ion peak ([M+H] at m/z 270.1) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal; collect organic waste for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound derivatives?

- Methodological Answer :

- Dynamic Effects : Check for restricted rotation of the benzoyl group, which can split peaks. Use variable-temperature NMR to confirm.

- Impurity Analysis : Perform HPLC (C18 column, acetonitrile/water gradient) to detect byproducts like unreacted benzoyl chloride or hydrolyzed intermediates .

Q. What strategies optimize the selectivity of this compound analogs for targeting enzymes (e.g., MMP-9/COX-2) in medicinal chemistry studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF) at the benzoyl para-position to enhance binding to hydrophobic enzyme pockets.

- Docking Studies : Use software like AutoDock Vina to predict interactions with catalytic sites. Validate with enzymatic assays (e.g., fluorescence-based MMP-9 inhibition) .

Q. How can mutagenicity risks in this compound derivatives be assessed during preclinical studies?

- Methodological Answer :

- Ames Test : Use Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 liver homogenate). A dose-dependent increase in revertant colonies indicates mutagenic potential.

- Mitigation : Modify the methoxy group to reduce electrophilic reactivity (e.g., replace with hydroxyl protected as a prodrug) .

Q. What advanced purification techniques address low yields in large-scale synthesis of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.